molecular formula C6H9N3O2S B15298030 Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Cat. No.: B15298030
M. Wt: 187.22 g/mol
InChI Key: BVIQBLVHVKNELH-UHFFFAOYSA-N
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Description

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone is a chemical compound characterized by the presence of a pyrimidine ring substituted with a methoxy group and an imino group attached to a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxypyrimidine-5-carbaldehyde.

    Formation of Imino Group: The aldehyde group is then reacted with an appropriate amine to form the imino group.

    Introduction of Lambda6-Sulfanone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone
  • Imino(2-methoxyphenyl)methyl-lambda6-sulfanone

Comparison: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

imino-(2-methoxypyrimidin-5-yl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H9N3O2S/c1-11-6-8-3-5(4-9-6)12(2,7)10/h3-4,7H,1-2H3

InChI Key

BVIQBLVHVKNELH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)S(=N)(=O)C

Origin of Product

United States

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